Vernakalant-d6 (hydrochloride)

Catalog No.
S12903957
CAS No.
M.F
C20H32ClNO4
M. Wt
392.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vernakalant-d6 (hydrochloride)

Product Name

Vernakalant-d6 (hydrochloride)

IUPAC Name

(3R)-1-[(1R,2R)-2-[2-[3,4-bis(trideuteriomethoxy)phenyl]ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride

Molecular Formula

C20H32ClNO4

Molecular Weight

392.0 g/mol

InChI

InChI=1S/C20H31NO4.ClH/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21;/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3;1H/t16-,17-,18-;/m1./s1/i1D3,2D3;

InChI Key

JMHYCBFEEFHTMK-HSBRQERUSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC.Cl

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1)CCO[C@@H]2CCCC[C@H]2N3CC[C@H](C3)O)OC([2H])([2H])[2H].Cl

Vernakalant-d6 (hydrochloride) is a deuterated analog of Vernakalant, a relatively atrial-selective antiarrhythmic medication primarily used for the rapid conversion of atrial fibrillation to sinus rhythm. The chemical formula for Vernakalant-d6 (hydrochloride) is C20H26D6ClNO4C_{20}H_{26}D_{6}ClNO_{4}, and it has a molecular weight of approximately 391.96 g/mol. This compound is notable for its unique mechanism of action, which involves the modulation of ion channels specific to atrial tissue, making it an important subject in both pharmacological research and clinical applications .

Typical of organic compounds. These include:

  • Oxidation: The addition of oxygen or removal of hydrogen, often using reagents such as potassium permanganate.
  • Reduction: The addition of hydrogen or removal of oxygen, commonly facilitated by lithium aluminum hydride.
  • Substitution: The replacement of one atom or group with another, which can be achieved using halogens or nucleophiles under specific conditions.

These reactions contribute to the compound's versatility in synthetic chemistry and its potential for further modifications .

Vernakalant-d6 exhibits significant biological activity, primarily through its interaction with atrial voltage-gated sodium channels and potassium currents. Its mechanism involves:

  • Blocking Atrial Currents: It inhibits late sodium current (INa) and affects all phases of the atrial action potential, leading to prolonged refractory periods.
  • Selective Action: The compound shows a high affinity for ion channels involved in atrial repolarization while minimally affecting ventricular channels, thus reducing the risk of proarrhythmia .
  • Pharmacokinetics: Vernakalant-d6 is metabolized primarily by cytochrome P450 enzymes, particularly CYP2D6, which plays a crucial role in its pharmacokinetic profile .

The synthesis of Vernakalant-d6 (hydrochloride) involves several steps:

  • Starting Material: The process begins with (1R,2R)-2-(3,4-dimethoxyphenethyloxy)cyclohexylamine.
  • Cyclization Reaction: An alkaline reagent is added to the substrate in a suitable solvent, followed by an epoxy compound.
  • Formation of Hydrochloride Salt: The resultant Vernakalant solution is treated with hydrochloric acid to yield the hydrochloride salt.

Industrial production methods are optimized for efficiency and yield while avoiding heavy metals, making them suitable for both oral and injectable formulations .

Vernakalant-d6 has diverse applications across various fields:

  • Scientific Research: It is used in studies related to reaction mechanisms and metabolic pathways.
  • Pharmacological Studies: It aids in pharmacokinetic studies to track drug distribution and metabolism.
  • Drug Development: Its unique properties facilitate the development of new pharmaceuticals and optimization of formulations .

Research into the interactions of Vernakalant-d6 focuses on its pharmacodynamics and pharmacokinetics. Key findings include:

  • Metabolism Variability: The metabolism of Vernakalant-d6 can vary significantly between individuals classified as extensive or poor metabolizers based on their CYP2D6 genotype, impacting drug efficacy and safety profiles .
  • Drug Interactions: Studies indicate that concomitant medications affecting CYP2D6 may alter the pharmacokinetics of Vernakalant-d6, necessitating careful monitoring during clinical use .

Vernakalant-d6 shares structural and functional similarities with several other antiarrhythmic agents. Notable comparisons include:

Compound NameMechanism of ActionUnique Features
DronedaroneMultichannel blocker affecting atrial tissuesLess atrial-selective than Vernakalant
FlecainideSodium channel blockerMore potent in ventricular tissues
SotalolPotassium channel blockerProlongs QT interval significantly
AmiodaroneMulti-ion channel blockerBroad-spectrum antiarrhythmic with side effects

Vernakalant-d6 is unique due to its selective action on atrial tissues with minimal effects on ventricular conduction, distinguishing it from other antiarrhythmics that may have broader systemic effects .

TechniqueEnrichment FactorRecovery Yield (%)Energy RequirementsScalability
Fractional Distillation1.2-1.570-85HighExcellent
Crystallization1.1-1.360-80LowGood
Chromatographic Separation2.0-5.080-95ModerateLimited
Electrolytic Enrichment1.5-3.075-90HighGood
Membrane Separation1.3-2.085-95ModerateGood

Table 2: Purification Techniques for Isotopic Enrichment

ParameterSpecificationAnalytical MethodAcceptance Criteria
Deuterium Content (atom%)≥98.02H NMR, 1H NMRPass/Fail
Chemical Purity (%)≥99.0HPLC-UVPass/Fail
Water Content (ppm)≤500Karl FischerPass/Fail
Residual Solvents (ppm)≤1000GC-MSPass/Fail
Heavy Metal Content (ppm)≤10ICP-MSPass/Fail
Enantiomeric Purity (%)≥99.0Chiral HPLCPass/Fail
Melting Point (°C)151-153DSC/Melting PointPass/Fail
Optical RotationWithin ±2°PolarimetryPass/Fail

Table 3: Quality Control Parameters for Research-Grade Material

PropertyValue
Molecular FormulaC20H26D6ClNO4
Molecular Weight (g/mol)391.96
CAS Number866455-16-5
Deuterium PositionsMethoxy groups
Deuterium Content (atom%)≥98.0
Solubility (water)Freely soluble
Storage Conditions2-8°C, inert atmosphere
StabilityStable under recommended conditions

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

391.2396467 g/mol

Monoisotopic Mass

391.2396467 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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